molecular formula C18H21ClN2O4S2 B2817509 N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105222-81-8

N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2817509
CAS RN: 1105222-81-8
M. Wt: 428.95
InChI Key: SJVMPEFTDIYTHE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN2O4S2 and its molecular weight is 428.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

One notable application of compounds related to N-(3-chloro-4-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is in the field of anticancer research. For instance, novel derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines, such as PANC-1, HepG2, and MCF7 (Vinayak et al., 2014).

Enzyme Inhibition Activities

These compounds also demonstrate potential in enzyme inhibition, specifically targeting enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This has implications in the treatment of conditions like glaucoma and Alzheimer's disease (Virk et al., 2018).

Antimicrobial Studies

Additionally, derivatives of this compound have shown promising results in antimicrobial studies. They have been found to be effective against various Gram-negative and Gram-positive bacteria, which opens avenues for new antibiotic drugs (Khalid et al., 2016).

Synthesis Methodology

The methodologies used for the synthesis of these compounds, such as conventional and microwave-assisted synthesis, are also of scientific interest. These methods can impact the efficiency and yield of the synthesis process, which is crucial for pharmaceutical development (Virk et al., 2018).

Green Synthesis

Explorations into the green synthesis of related compounds highlight the ongoing efforts to make chemical synthesis more environmentally friendly. This approach is particularly relevant in the context of sustainable pharmaceutical manufacturing (Zhang, 2008).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-25-16-8-7-13(11-15(16)19)20-17(22)12-14-5-2-3-9-21(14)27(23,24)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVMPEFTDIYTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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